molecular formula C7H12O2 B11827776 (1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde CAS No. 53229-76-8

(1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde

Cat. No.: B11827776
CAS No.: 53229-76-8
M. Wt: 128.17 g/mol
InChI Key: GENLUEWRJJTDQS-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde is a chiral compound with significant importance in organic chemistry. Its unique stereochemistry, denoted by the (1R,2S) configuration, makes it a valuable intermediate in the synthesis of various complex molecules. The compound features a cyclopentane ring substituted with a methoxy group and a carboxaldehyde group, contributing to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with a cyclopentane derivative.

    Functional Group Introduction: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.

    Chiral Center Formation: The stereochemistry is introduced using chiral catalysts or chiral auxiliaries to ensure the (1R,2S) configuration.

    Oxidation: The final step involves the oxidation of the corresponding alcohol to form the carboxaldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.

    Purification: Employing techniques such as crystallization or chromatography to isolate the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Methanol, sodium methoxide, or other nucleophiles.

Major Products Formed

    Oxidation: Formation of (1R,2S)-rel-2-Methoxycyclopentanecarboxylic acid.

    Reduction: Formation of (1R,2S)-rel-2-Methoxycyclopentanol.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the aldehyde and methoxy groups, which can participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-rel-2-Methoxycyclopentanecarboxaldehyde is unique due to its specific combination of functional groups and stereochemistry, making it a versatile intermediate in various chemical reactions and applications.

Properties

CAS No.

53229-76-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1R,2S)-2-methoxycyclopentane-1-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-9-7-4-2-3-6(7)5-8/h5-7H,2-4H2,1H3/t6-,7-/m0/s1

InChI Key

GENLUEWRJJTDQS-BQBZGAKWSA-N

Isomeric SMILES

CO[C@H]1CCC[C@H]1C=O

Canonical SMILES

COC1CCCC1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.